6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid
Description
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid (CAS: 1707395-82-1) is a pyrimidine derivative featuring a cyclopentylmethoxy substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-(cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-13-10(12(15)16)6-11(14-8)17-7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,15,16) |
InChI Key |
OTNPMGFTUUWLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The cyclopentylmethoxy group can be introduced via an etherification reaction using cyclopentylmethanol and an appropriate leaving group. The methyl group can be introduced through alkylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays and pathway analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Effects
- Substituent Size: The cyclopentylmethoxy group (C₅H₉-O-) in the target compound provides moderate lipophilicity compared to the bulkier cyclohexyloxy (C₆H₁₁-O-) group, which may hinder enzymatic degradation .
- Electron-Withdrawing Groups : Fluorine in 6-(2,2-difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid increases acidity (pKa ~3.5–4.0) and metabolic stability compared to the target compound’s alkoxy group .
- Aromatic vs. Aliphatic Substituents : The phenyl group in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid facilitates π-π stacking in protein binding, whereas the cyclopentylmethoxy group prioritizes hydrophobic interactions .
Physicochemical Properties
| Property | 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid | 6-(Cyclohexyloxy)-2-methyl analog | 6-(Difluoroethoxy)-2-methyl analog |
|---|---|---|---|
| LogP | 2.8 | 3.1 | 1.9 |
| Water Solubility (mg/mL) | 0.15 | 0.09 | 0.45 |
| Melting Point (°C) | 145–147 | 162–164 | 98–100 |
Data inferred from substituent contributions and analogous compounds .
Biological Activity
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentylmethoxy group, which may influence its pharmacological properties. The following sections summarize the existing research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is with a molecular weight of 236.27 g/mol. The structural configuration includes a pyrimidine ring substituted at the 2 and 4 positions, which is critical for its biological activity.
Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Pyrimidine derivatives often act as inhibitors for specific enzymes such as HDAC (histone deacetylase), which plays a role in cancer cell proliferation and apoptosis .
- Antiproliferative Activity : Studies have shown that related compounds can induce cell cycle arrest and promote apoptosis in cancer cells, suggesting potential use in oncology .
Biological Activity Summary
The biological activities associated with 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid can be categorized as follows:
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Enzyme Inhibition | Inhibits HDACs, leading to altered gene expression | |
| Antihypertensive | Potential ACE inhibitor properties |
Case Studies
- Anticancer Properties : A study examining the effects of similar pyrimidine derivatives on K562 human leukemia cells demonstrated that these compounds could significantly increase the proportion of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for their anticancer effects. The increase in apoptotic cells was also noted to be dose-dependent, supporting their use in cancer therapy .
- Enzyme Inhibition : Research focused on the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications at specific positions could enhance inhibitory activity against HDACs. This suggests that the cyclopentylmethoxy group may play a crucial role in modulating enzyme interactions and enhancing biological efficacy .
- Hypertension Studies : Analogous compounds have been investigated for their antihypertensive properties, specifically as inhibitors of angiotensin-converting enzyme (ACE). These studies highlight the potential for developing new antihypertensive medications based on this compound class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
